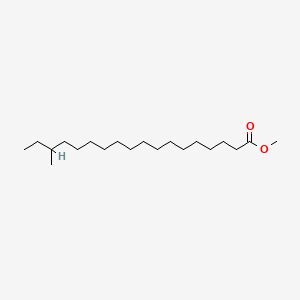
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid
説明
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid, or (2E)-3-EtPyAA, is a synthetic organic compound belonging to the pyrazole family. It is a colorless, odorless crystalline solid that is soluble in water, ethanol, and other organic solvents. It has been studied extensively for its potential applications in scientific research, including its ability to act as a ligand, a substrate, and to modulate enzyme activity.
科学的研究の応用
((2E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid)-3-EtPyAA has been studied extensively for its potential applications in scientific research. It has been used as a ligand to bind metal ions, as a substrate to study enzyme activity, and to modulate enzyme activity. It has also been used in the synthesis of other organic compounds, such as pyrazole derivatives, and in the study of the structure and properties of organic compounds.
作用機序
((2E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid)-3-EtPyAA has been studied for its ability to bind metal ions and modulate enzyme activity. When it binds to metal ions, it forms a complex that is stabilized by electrostatic interactions. This can affect the activity of the metal ion, depending on the type of metal ion and the nature of the binding site. When it binds to enzymes, it can act as a substrate, modulate enzyme activity, or even inhibit the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid)-3-EtPyAA are not well-understood. However, it has been suggested that it may have potential applications in the treatment of certain diseases, such as cancer and diabetes. It has also been suggested that it may be useful in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
実験室実験の利点と制限
((2E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid)-3-EtPyAA has several advantages for laboratory experiments. It is a relatively stable compound, and it is soluble in a variety of solvents. It is also relatively inexpensive and can be synthesized in a single step. However, it is not very soluble in aqueous solutions, and it can be difficult to purify.
将来の方向性
There are several potential future directions for ((2E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid)-3-EtPyAA research. One potential direction is to further explore its potential applications in the treatment of certain diseases, such as cancer and diabetes. Another potential direction is to study its ability to modulate enzyme activity and its potential applications in the treatment of neurological disorders. Additionally, further research could be conducted to explore its potential as a ligand and its ability to bind metal ions. Finally, additional research could be conducted to explore its potential as a substrate for enzyme activity and its potential applications in the synthesis of other organic compounds.
特性
IUPAC Name |
(E)-3-(1-ethylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-10-6-7(5-9-10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOBEMGZOZNVGK-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)acrylic acid | |
CAS RN |
304903-09-1 | |
| Record name | 304903-09-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















